![molecular formula C15H17NO6S B5711584 methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as Fimasartan, is a novel angiotensin II receptor blocker (ARB) that is used for the treatment of hypertension. Fimasartan has been shown to have a high affinity for the AT1 receptor, which is responsible for the vasoconstrictive effects of angiotensin II.
Wirkmechanismus
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is a selective AT1 receptor antagonist, which means that it blocks the vasoconstrictive effects of angiotensin II by binding to the AT1 receptor. By blocking the AT1 receptor, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate reduces blood pressure and improves renal function.
Biochemical and Physiological Effects:
methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to reduce blood pressure by blocking the vasoconstrictive effects of angiotensin II. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have renoprotective effects by reducing proteinuria and improving renal function. In addition, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidative effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has several advantages for lab experiments. It is highly selective for the AT1 receptor, which makes it a useful tool for studying the role of the renin-angiotensin system in hypertension and renal disease. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is also well-tolerated and has a low incidence of side effects.
One limitation of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is that it is not widely available for research purposes. Another limitation is that it is not effective in all patients with hypertension, and some patients may require combination therapy with other antihypertensive agents.
Zukünftige Richtungen
There are several future directions for research on methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate. One area of interest is the use of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate for the treatment of chronic kidney disease. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have renoprotective effects in animal models of chronic kidney disease, and further studies are needed to determine its efficacy in humans.
Another area of interest is the use of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate for the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in these conditions.
Conclusion:
In conclusion, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is a novel angiotensin II receptor blocker that has been shown to be effective in reducing blood pressure and improving renal function. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has several advantages for lab experiments, including its high selectivity for the AT1 receptor and low incidence of side effects. Further research is needed to determine the efficacy of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate in the treatment of chronic kidney disease and other cardiovascular diseases.
Synthesemethoden
The synthesis of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate involves the reaction of 2-methyl-4-hydroxybenzoic acid with 2-(chloromethyl)-5-methylfuran, followed by the reaction of the resulting intermediate with N-(2-aminoethyl)piperazine and then with methanesulfonyl chloride. The final product, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate, is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been extensively studied for its antihypertensive effects in both animal and human studies. In a randomized, double-blind, placebo-controlled study, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate was shown to be effective in reducing blood pressure in patients with mild to moderate hypertension. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have renoprotective effects in animal models of chronic kidney disease.
Eigenschaften
IUPAC Name |
methyl 2-[4-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-11-8-13(5-6-14(11)22-10-15(17)20-2)23(18,19)16-9-12-4-3-7-21-12/h3-8,16H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIWZYACIWIACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.